molecular formula C20H18FN3O2 B10913985 methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10913985
M. Wt: 351.4 g/mol
InChI Key: AHVKTGRYQWFSTF-UHFFFAOYSA-N
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Description

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, cyclopropyl groups, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The precise pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-26-20(25)15-10-16(11-2-3-11)22-19-17(15)18(12-4-5-12)23-24(19)14-8-6-13(21)7-9-14/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVKTGRYQWFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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